Cyclindole
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Overview
Description
Cyclindole, also known as N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine, is an antipsychotic compound with a tricyclic structure. It was never marketed but has been studied for its potential effects on the central nervous system. This compound acts as a dopamine D2 receptor antagonist, which suggests its potential use in treating psychiatric disorders .
Preparation Methods
Cyclindole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with an ortho-disubstituted arene precursor, followed by cyclization using transition-metal catalysis or classical methods . Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Cyclindole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Cyclindole’s unique structure makes it a subject of interest in synthetic chemistry, particularly in the development of new synthetic methods and reaction mechanisms.
Biology: In biological research, this compound is used to study the effects of dopamine receptor antagonists on the central nervous system.
Medicine: Although never marketed, this compound’s potential as an antipsychotic agent has been explored in preclinical studies.
Mechanism of Action
Cyclindole exerts its effects primarily by acting as a dopamine D2 receptor antagonist. By binding to these receptors, this compound inhibits the action of dopamine, a neurotransmitter involved in various physiological processes. This inhibition can help alleviate symptoms of psychiatric disorders such as schizophrenia. The molecular targets and pathways involved include the dopamine receptors in the striatum, which play a crucial role in regulating mood and behavior .
Comparison with Similar Compounds
Cyclindole is structurally similar to other tricyclic compounds, such as flucindole and iprindole. its unique combination of functional groups and its specific action as a dopamine D2 receptor antagonist set it apart from these compounds. Similar compounds include:
Flucindole: Another tricyclic compound with antipsychotic properties.
Iprindole: A tricyclic antidepressant with a different mechanism of action.
Frovatriptan: A compound with a similar tricyclic structure but used for different therapeutic purposes
Properties
CAS No. |
32211-97-5 |
---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C14H18N2/c1-16(2)10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-6,10,15H,7-9H2,1-2H3 |
InChI Key |
WZXJEMXDECWINY-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC2=C(C1)C3=CC=CC=C3N2 |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=CC=CC=C3N2 |
Synonyms |
2,3,4,9-tetrahydro-N,N-dimethyl-1H-carbazole-3-amine 3-(dimethylamino)-1,2,3,4-tetrahydrocarbazole cyclindole cyclindole hydrochloride Win 27,147-2 |
Origin of Product |
United States |
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